molecular formula C9H11NO B1203865 4-(2-Aminocyclopropyl)phenol

4-(2-Aminocyclopropyl)phenol

Cat. No.: B1203865
M. Wt: 149.19 g/mol
InChI Key: HADIWKXZWHXEDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Aminocyclopropyl)phenol is a phenolic compound featuring a cyclopropylamine substituent at the para position of the benzene ring. The cyclopropyl group introduces significant steric strain due to its three-membered ring structure, which may influence both chemical reactivity and physical properties . This compound is of interest in pharmaceutical and materials science research, particularly as a precursor for derivatives with bioactivity or catalytic utility .

Properties

IUPAC Name

4-(2-aminocyclopropyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-9-5-8(9)6-1-3-7(11)4-2-6/h1-4,8-9,11H,5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADIWKXZWHXEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares 4-(2-Aminocyclopropyl)phenol with key analogs, focusing on substituent effects and applications:

Compound Substituent Key Properties Applications Reference
This compound –NH₂-cyclopropyl High hydrogen-bonding capacity; strained cyclopropane enhances reactivity Pharmaceutical precursors, asymmetric catalysis
N-(4-(2-Aminocyclopropyl)phenyl)-benzamide derivatives –Benzamide groups Hydrochloride salts; melting points 180–220°C; anti-LSD1 activity (IC₅₀: 0.1–5 µM) Anticancer agents, enzyme inhibitors
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol –Imidazole-phenyl Nonlinear optical (NLO) properties: β = 2.89 × 10⁻⁶ cm²W⁻¹, γ = 2.26 × 10⁻⁶ esu Optical limiters, photonic devices
4-Chloro-2-((1R)-1-aminopropyl)phenol –Cl, –NH₂-propyl (chiral) Intramolecular O–H⋯N hydrogen bonds; spiral chain crystal packing Asymmetric synthesis catalysts
4-Cyclobutylphenol –Cyclobutyl Higher melting point (~250°C); reduced solubility in polar solvents Polymer additives

Key Insights from Comparative Analysis

Electronic and Optical Properties
  • 4-(4,5-Diphenylimidazolyl)phenol exhibits strong NLO behavior due to its extended π-conjugation and low HOMO-LUMO gap (4.5 eV), enabling charge transfer for optical applications .
  • Chiral aminophenols (e.g., ) demonstrate configurational stability (R,R stereochemistry) critical for enantioselective catalysis, a trait shared by this compound derivatives.
Thermal and Solubility Behavior
  • The cyclopropyl group in this compound reduces melting points (~150–200°C) compared to rigid analogs like 4-cyclobutylphenol (250°C) due to poorer crystal packing.
  • Hydrochloride salts of benzamide derivatives exhibit enhanced water solubility (>50 mg/mL), critical for drug formulation.

Research Findings and Implications

  • Pharmaceutical Potential: The aminocyclopropyl group’s strain and basicity enable selective binding to biological targets, as seen in LSD1 inhibitors.
  • Catalytic Utility: Chiral analogs of this compound serve as ligands in asymmetric catalysis, leveraging hydrogen-bonding networks for stereocontrol.
  • Material Limitations: Unlike imidazole-containing phenols, this compound’s lack of extended conjugation limits its use in optoelectronics but favors modular derivatization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.